Product packaging for Butoxy-2-methylbenzoic acid(Cat. No.:)

Butoxy-2-methylbenzoic acid

Cat. No.: B8428086
M. Wt: 208.25 g/mol
InChI Key: GHRZEJXDPXPVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-2-methylbenzoic acid ( 175153-56-7) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a methylbenzoic acid derivative, a class of compounds known to serve as versatile intermediates in sophisticated organic synthesis . The structure features a benzoic acid core substituted with a methyl group and a butoxy chain, contributing to its specific properties and reactivity. This compound is of significant interest in research and development, particularly in the pharmaceutical and chemical industries. Its structure is related to more complex molecules, such as 3-{4-[4-(3,3-dimethylbutanoyl)-3-hydroxy-2-methylphenoxy]butoxy}-2-methylbenzoic acid, which indicates its potential utility as a key building block or precursor in the synthesis of active pharmaceutical ingredients (APIs) and other functional organic molecules . Researchers value this chemical for its ability to introduce specific molecular features into a target compound. The butoxy side chain can influence the lipophilicity and metabolic stability of resultant molecules, while the carboxylic acid group provides a handle for further chemical transformations, such as the formation of amides or esters . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B8428086 Butoxy-2-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-butoxy-2-methylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-3-4-8-15-11-7-5-6-10(9(11)2)12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14)

InChI Key

GHRZEJXDPXPVQK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Butoxy 2 Methylbenzoic Acid and Its Analogues

Established Synthetic Routes to Butoxy-2-methylbenzoic Acid

Established methods for synthesizing this compound and its analogues typically rely on classical organic reactions, including alkylation and multi-step sequences that build the molecule from simpler precursors.

A direct method for synthesizing alkoxy benzoic acids involves the O-alkylation of a corresponding hydroxybenzoic acid precursor. In a synthesis analogous to that of 2-Propoxy-5-methylbenzoic acid, a suitable precursor such as 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) can be used. nih.gov The process involves the reaction of the hydroxyl group with an alkylating agent, such as a butyl halide (e.g., butyl iodide or butyl bromide), in the presence of a base.

The synthesis of 2-Propoxy-5-methylbenzoic acid from p-cresotinic acid was performed by heating a mixture of the acid, potassium hydroxide (B78521) (KOH), and n-propyl iodide in a pressure bomb. nih.gov This direct propylation, however, resulted in a mixture of products, including the desired ether and the ester (propyl 2-hydroxy-5-methylbenzoate), which required a tedious separation process. nih.gov A similar outcome would be expected for the butylation reaction.

Table 1: Example of Direct Alkylation for an Analogous Compound

Starting MaterialReagentsKey ConditionsProductsReference
p-Cresotinic acid (2-hydroxy-5-methylbenzoic acid)KOH, n-propyl iodideHeated to 145 °C in a pressure bombMixture of 2-propoxy-5-methylbenzoic acid and propyl 2-hydroxy-5-methylbenzoate nih.gov

A more controlled and often preferred method involves a multi-step sequence that avoids the formation of difficult-to-separate byproducts. An improved synthesis for the analogous 2-propoxy-5-methylbenzoic acid highlights this approach. nih.gov This sequence first protects the carboxylic acid group via esterification, followed by O-alkylation of the hydroxyl group, and concludes with the hydrolysis of the ester to yield the final carboxylic acid.

This three-step route is generally more efficient:

Esterification: The precursor, 2-hydroxy-5-methylbenzoic acid, is converted to its ethyl ester. nih.gov

Alkylation: The resulting ethyl 2-hydroxy-5-methylbenzoate is then reacted with a butyl halide (e.g., butyl iodide or butyl bromide) and a base like sodium ethoxide. nih.gov This step forms the ether linkage, yielding ethyl 2-butoxy-5-methylbenzoate.

Hydrolysis: The final step is the hydrolysis of the ester group to regenerate the carboxylic acid, producing this compound. nih.gov

This sequence is advantageous because it prevents the alkylating agent from reacting with the carboxylic acid group, leading to a cleaner reaction and simpler purification. nih.gov

Derivatization from Related Butoxybenzoic Acids

The functional groups on this compound allow for further chemical modifications, such as converting the carboxylic acid to an ester or, conversely, forming the acid from an ester precursor.

This compound can be converted to its corresponding esters through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol, butanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.netpbworks.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

For example, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, has been studied, with kinetic analysis showing that under optimal conditions, a conversion of 92% can be reached in 120 minutes. researchgate.net

Table 2: General Conditions for Fischer Esterification

ReactantsCatalystGeneral PrincipleReference
Carboxylic Acid, AlcoholConc. H₂SO₄, TsOH, HClReversible reaction; driven to completion by using excess alcohol or removing water. pbworks.commasterorganicchemistry.com

The synthesis of this compound can be accomplished by the hydrolysis of a corresponding ester precursor, such as ethyl 2-butoxy-5-methylbenzoate. nih.gov Hydrolysis, which means "splitting with water," can be performed under either acidic or basic conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org This process is reversible and does not proceed to completion, resulting in an equilibrium mixture of the ester, water, carboxylic acid, and alcohol. lumenlearning.comchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is the more common and often preferred method for ester hydrolysis. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction is irreversible and goes to completion, yielding an alcohol and the carboxylate salt of the acid. lumenlearning.comlibretexts.org A subsequent acidification step is required to protonate the carboxylate salt and obtain the final carboxylic acid.

The degradation of paraben esters (esters of 4-hydroxybenzoic acid) begins with the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid, demonstrating a relevant biochemical equivalent of this reaction. nih.gov

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis seeks more efficient, environmentally friendly, and selective methods. For the synthesis of this compound and its esters, several advanced strategies can be considered.

For the esterification step, novel catalytic systems have been developed to replace traditional mineral acids. These include:

Tin(II) Compounds: Used as catalysts for the esterification of benzoic acid with alcohols having 7 to 13 carbon atoms. google.com

Green Catalysts: Deep eutectic solvents (DES) and ionic liquids have been employed as dual solvent-catalysts for the esterification of benzoic acid with various alcohols, including butanol. dergipark.org.tr In a comparative study, a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride showed high catalytic activity, achieving an 87.8% conversion of benzoic acid with butanol at 75°C. dergipark.org.tr

For the formation of the ether linkage, advanced methods beyond simple Williamson ether synthesis (the reaction of an alkoxide with a primary alkyl halide) could be employed. The Mitsunobu reaction, for instance, allows for the conversion of an alcohol to an ether with inversion of stereochemistry, although this is more relevant for chiral precursors. researchgate.net

Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki Cross-Coupling)

Cross-coupling reactions are fundamental tools for creating carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. [cite: 10] This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide or pseudohalide (like a triflate). [cite: 10, 13] The Suzuki reaction is widely used to synthesize complex molecules such as polyolefins, styrenes, and substituted biphenyls. [cite: 10]

The general mechanism proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the organohalide.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex, a step that requires activation by a base. [cite: 13]

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the catalyst.

In the context of synthesizing derivatives of this compound, a Suzuki coupling could be employed to introduce an aryl or alkyl group onto the aromatic ring. For instance, a halogenated precursor, such as 5-Bromo-3-butoxy-2-methylbenzoic acid, could be coupled with a desired arylboronic acid. The reaction conditions, including the choice of palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PCy₃, P(t-Bu)₃), base (e.g., K₂CO₃), and solvent (e.g., toluene), would be critical for achieving high yields. [cite: 7, 13] The versatility of the Suzuki reaction allows for the formation of various biaryl structures, which are prevalent in many biologically active compounds. [cite: 11]

Reaction Type Reactants Catalyst/Reagents Product Type
Suzuki-Miyaura CouplingOrganohalide (R¹-X), Organoboron species (R²-BY₂)Palladium catalyst, BaseCoupled product (R¹-R²)

Regioselective Functionalization Techniques (e.g., Chlorination)

Regioselective functionalization is crucial for introducing substituents at specific positions on an aromatic ring. Chlorination, an electrophilic aromatic substitution reaction, is a common method for this purpose. The position of the incoming chloro group is directed by the electronic properties of the substituents already present on the ring.

For a molecule like this compound, the existing groups would direct chlorination as follows:

Butoxy group (-OBu): An ortho-, para-directing and activating group.

Methyl group (-CH₃): An ortho-, para-directing and activating group.

Carboxylic acid group (-COOH): A meta-directing and deactivating group.

The combined influence of these groups would determine the final position of substitution. The strong activating and directing effects of the butoxy and methyl groups would likely dominate, directing the incoming electrophile to positions ortho or para to them.

Various chlorinating agents can be used, including molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS). [cite: 19, 27] The choice of reagent and reaction conditions can be optimized to favor a specific isomer. For instance, in the synthesis of 4-acetylamino-3,5-dichloro-2-hydroxy-benzoic acid, chlorination is achieved on an acetylated precursor before saponification. [cite: 17] Highly reactive and regioselective reagents have been developed for complex molecules, which can be essential for late-stage functionalization in drug discovery. [cite: 19]

Industrial Synthesis Considerations (e.g., Continuous Flow Reactors)

For the large-scale production of benzoic acid derivatives, industrial synthesis methods prioritize efficiency, safety, and scalability. Continuous flow reactors have emerged as a powerful alternative to traditional batch processing for these reasons. [cite: 14]

Flow chemistry offers several advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivity. [cite: 9]

Improved Safety: Performing reactions in a small, continuous volume minimizes the risks associated with handling large quantities of hazardous reagents or exothermic reactions.

Scalability: Production can be scaled up by extending the operating time or by running multiple reactors in parallel ("numbering-up"), bypassing the challenges of scaling up batch reactors. [cite: 14]

Continuous flow systems have been successfully applied to various reactions relevant to the synthesis of substituted benzoic acids, including oxidation, esterification, and alkylation. [cite: 6, 8, 9, 14] For example, a continuous oxidation process for synthesizing substituted benzoic acids using dilute nitric acid has been developed, offering a non-hazardous route with high selectivity. [cite: 6] Similarly, the esterification of benzoic acid with various alcohols has been optimized in continuous flow microwave reactors. [cite: 14] These technologies offer a viable path for the efficient and sustainable industrial production of compounds like this compound.

Parameter Batch Reactor Continuous Flow Reactor
Heat Transfer Limited by surface areaExcellent
Safety Higher risk with large volumesInherently safer
Scalability Complex, requires re-optimizationStraightforward (time or numbering-up)
Process Control ModeratePrecise control of parameters

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues provides insight into structure-activity relationships and serves as a basis for developing synthetic routes to more complex targets.

Synthesis of 3-Butoxybenzoic Acid

A common route to 3-alkoxy benzoic acids involves a two-step process starting from the corresponding hydroxybenzoic acid. [cite: 23]

Esterification: 3-Hydroxybenzoic acid is first esterified, typically using methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to protect the carboxylic acid group. This reaction yields 3-hydroxy methyl benzoate (B1203000). [cite: 23]

Etherification (Williamson Ether Synthesis): The resulting phenolic hydroxyl group is then alkylated. The 3-hydroxy methyl benzoate is reacted with an alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like acetone. This step forms the ether linkage. [cite: 23]

Hydrolysis: The methyl ester is subsequently hydrolyzed back to the carboxylic acid using an aqueous base (e.g., KOH), followed by acidification with HCl to precipitate the final product, 3-Butoxybenzoic acid. [cite: 23]

Synthesis of 4-(4-Phenylbutoxy)benzoic Acid

4-(4-Phenylbutoxy)benzoic acid is a key intermediate in the synthesis of other compounds, such as pranlukast. [cite: 1] Its synthesis has been reported through several routes. A prevalent method involves the condensation of a p-hydroxybenzoate with a phenylbutyl halide, followed by hydrolysis. [cite: 3]

One detailed synthetic pathway proceeds as follows:

Condensation: Methylparaben (methyl p-hydroxybenzoate) is reacted with 1-bromo-4-phenylbutane. This reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a catalyst in a solvent like DMF. [cite: 2] The reaction forms the intermediate methyl 4-(4-phenylbutoxy)benzoate.

Hydrolysis: The ester intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with a strong base like potassium hydroxide (KOH) in an aqueous or alcoholic solution. [cite: 4]

Acidification: After the hydrolysis is complete, the reaction mixture is cooled and acidified with an acid like HCl to a low pH (e.g., pH=2). This causes the final product, 4-(4-Phenylbutoxy)benzoic acid, to precipitate as a solid, which can then be collected by filtration. [cite: 2, 4]

Chemical Reactivity and Mechanistic Investigations of Butoxy 2 Methylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The reactivity of butoxy-2-methylbenzoic acid is significantly influenced by its carboxylic acid functional group. This group is a primary site for various chemical transformations, most notably nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Mechanisms in this compound Systems

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.com The general mechanism involves a two-stage process: the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edu In the case of this compound, the hydroxyl (-OH) group is the potential leaving group. However, since the hydroxide (B78521) ion is a poor leaving group, the reaction typically requires catalysis.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the this compound is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule (a good leaving group) to yield the final product. byjus.comlibretexts.org

The general steps are:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack on the activated carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate. vanderbilt.edu

Proton transfer to the hydroxyl group. libretexts.org

Elimination of water as the leaving group. libretexts.org

Deprotonation to regenerate the catalyst and form the product. libretexts.org

Base-Promoted Mechanism: In the presence of a strong base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion is generally unreactive toward nucleophiles. Therefore, to facilitate reactions under basic or neutral conditions, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an anhydride. These derivatives possess better leaving groups, allowing the nucleophilic acyl substitution to proceed readily.

Esterification and Amidation Reactions

Esterification and amidation are two of the most significant nucleophilic acyl substitution reactions involving carboxylic acids.

Esterification: The reaction of this compound with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) produces an ester. This specific reaction is known as Fischer esterification. pbworks.com The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted toward the products. tcu.edu This can be accomplished by using an excess of the alcohol or by removing water as it is formed. tcu.eduadamcap.com

For instance, the reaction of this compound with methanol (B129727), catalyzed by sulfuric acid, would yield methyl butoxy-2-methylbenzoate. adamcap.comyoutube.com

Amidation: The formation of an amide from this compound and an amine is more complex than esterification. The direct reaction is often difficult because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form a stable ammonium (B1175870) carboxylate salt, which is unreactive toward nucleophilic attack. libretexts.org

To overcome this, several strategies are employed:

High-Temperature Reaction: The ammonium carboxylate salt can be heated to high temperatures to drive off water and form the amide bond.

Activation of the Carboxylic Acid: A more common laboratory method involves first converting the carboxylic acid into a more reactive acyl derivative. youtube.com For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into an acid chloride. commonorganicchemistry.com This highly reactive intermediate readily reacts with an amine, even at low temperatures, to produce the corresponding amide in high yield. youtube.com

Coupling Reagents: Modern methods utilize coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) which facilitate amide bond formation under mild conditions. commonorganicchemistry.com

Catalytic Methods: Recent research has focused on the development of catalysts, such as those based on boric acid or various transition metals (e.g., Nickel, Palladium), for the direct amidation of carboxylic acids and esters. mdpi.comnsf.govresearchgate.net

Table 1: Comparison of Esterification and Amidation of this compound

ReactionReagentTypical ConditionsKey ChallengeCommon Solution
EsterificationAlcohol (e.g., Methanol)Acid catalyst (e.g., H₂SO₄), heatReversible equilibriumUse excess alcohol or remove water
AmidationAmine (e.g., Benzylamine)High temperature or use of activating agentsAcid-base reaction forms unreactive saltConvert to acid chloride or use coupling agents

Reactions Involving the Butoxy and Methyl Substituents

Oxidative Transformations of Alkyl Chains on Benzoic Acid Backbones

The alkyl side chains of alkylbenzenes are susceptible to oxidation, particularly at the benzylic position. libretexts.org For this compound, the methyl group is attached to a benzylic carbon. This position is readily oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating. chemistrysteps.comyoutube.com

The oxidation of the methyl group on the this compound backbone would convert it into a second carboxylic acid group, yielding a phthalic acid derivative. Regardless of the length of the alkyl chain, oxidation typically cleaves the chain down to the benzylic carbon, forming a carboxyl group, provided there is at least one benzylic hydrogen present. chemistrysteps.comyoutube.com The butoxy group, being an ether, is generally stable under these conditions. However, extremely harsh conditions could potentially lead to ether cleavage.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present: the butoxy group, the methyl group, and the carboxylic acid group.

Butoxy Group (-OC₄H₉): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects. libretexts.org

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance. mnstate.edu

In this compound, the powerful activating effect of the butoxy group and the weaker activating effect of the methyl group dominate over the deactivating effect of the carboxylic acid group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the activating groups. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution.

Reactivity of Aromatic and Benzylic Positions

The interplay between the aromatic ring and its substituents defines the molecule's reactivity in various synthetic transformations.

Reactivity of Aromatic Positions

As established, the aromatic ring is activated towards electrophilic attack. The directing effects of the substituents determine the position of substitution.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound

PositionRelation to -COOHRelation to -CH₃Relation to -OC₄H₉Predicted Reactivity
3metaortho-Deactivated by -COOH; Activated by -CH₃; Sterically hindered
4metametaorthoDeactivated by -COOH; Activated by -OC₄H₉
5para-metaDeactivated by -COOH
6ortho-paraDeactivated by -COOH; Strongly activated by -OC₄H₉

Given the strong activating and para-directing nature of the butoxy group, position 6 is a highly likely site for electrophilic attack. Position 4, being ortho to the butoxy group, is also a potential site, though possibly with some steric hindrance from the adjacent butoxy chain. Reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts reactions would follow these regiochemical principles. masterorganicchemistry.comlumenlearning.com

Reactivity of the Benzylic Position

The benzylic position refers to the carbon atom of the methyl group that is directly attached to the benzene ring. libretexts.org This position exhibits enhanced reactivity due to the resonance stabilization of any radical, carbocation, or carbanion intermediate that forms there. chemistrysteps.comlibretexts.orgchemistry.coach

Oxidation: As discussed in section 3.2.1, strong oxidizing agents convert the benzylic methyl group into a carboxylic acid. mnstate.edusavemyexams.com This transformation requires the presence of at least one benzylic hydrogen. youtube.com

Free-Radical Halogenation: In the presence of a radical initiator (like light or peroxide), alkylbenzenes undergo halogenation specifically at the benzylic position. chemistry.coach A common reagent for this is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate, making it highly selective for the benzylic position over other positions on the alkyl chain or the aromatic ring. libretexts.orgyoutube.com The resulting benzylic halide is a versatile synthetic intermediate.

Influence of Substituent Positions on Reaction Pathways

The chemical reactivity of a substituted benzoic acid is significantly governed by the nature and position of its substituents on the aromatic ring. In this compound, the carboxyl group (-COOH), the butoxy group (-OC₄H₉), and the methyl group (-CH₃) dictate the molecule's behavior in chemical reactions. The spatial arrangement of these groups influences the electron density of the aromatic ring and the acidity of the carboxylic acid, thereby directing the pathways of various reactions.

The methyl group at the ortho position (C2) and the butoxy group at a different position on the ring exert both electronic and steric effects. Electronically, both the alkyl group and the butoxy group are generally considered electron-donating. [cite: 6, 8] The methyl group donates electron density primarily through an inductive effect. The butoxy group, containing an oxygen atom with lone pairs, donates electron density via resonance, which is a stronger effect, while also exhibiting a weaker, electron-withdrawing inductive effect.

A critical factor in 2-substituted benzoic acids is the "ortho effect." [cite: 5, 6] This effect describes how a substituent at the ortho position, regardless of its electronic nature (donating or withdrawing), almost always increases the acid strength of the benzoic acid compared to its meta and para isomers. [cite: 5, 6] This is attributed to a combination of steric and electronic factors. The ortho substituent can cause the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid molecule and stabilizes the resulting carboxylate anion, thus increasing acidity.

The interplay of these substituent effects determines the outcome of reactions such as electrophilic aromatic substitution. Activating groups, which donate electrons to the ring, typically direct incoming electrophiles to the ortho and para positions. [cite: 9] In this compound, both the methyl and butoxy groups are activating. However, the directing influence of these groups will depend on the specific position of the butoxy group and the reaction conditions.

The table below illustrates the effect of different substituents on the acidity of benzoic acid, which serves as a proxy for understanding their electronic influence on the ring's reactivity. [cite: 8]

Substituent (Y) in p-Y-C₆H₄COOHpKaEffect on Acidity
-NO₂3.41Increased
-CN3.55Increased
-Br3.96Increased
-H4.19Baseline
-CH₃4.34Decreased
-OCH₃4.46Decreased
-OH4.48Decreased

This table demonstrates that electron-withdrawing groups (e.g., -NO₂) increase acidity (lower pKa) by stabilizing the carboxylate anion, while electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity (higher pKa). [cite: 8]

Rearrangement Reactions and their Mechanisms in Related Systems

While specific rearrangement reactions for this compound are not extensively documented, the principles of such reactions can be understood by examining related molecular systems. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. [cite: 2] These reactions often proceed through reactive intermediates like carbocations or via concerted mechanisms.

Several classical rearrangement reactions are relevant to ketones, aldehydes, or acids, which could be potential reaction products or intermediates in pathways involving this compound derivatives.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester, or a cyclic ketone to a lactone, using a peroxy acid. [cite: 2] The mechanism involves the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent, electron-deficient oxygen atom. [cite: 2] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. [cite: 2] For a ketone derived from a substituted benzoic acid, the substituted phenyl group could be the migrating group.

Beckmann Rearrangement: This reaction converts an oxime into an amide under acidic conditions. [cite: 7] The mechanism involves the migration of the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen. [cite: 1, 7] For oximes derived from unsymmetrical ketones, this stereospecificity can lead to different amide products from different oxime isomers. [cite: 11]

Schmidt Reaction: In the Schmidt reaction, a carboxylic acid can be converted into an amine with the loss of one carbon atom by reacting it with hydrazoic acid (HN₃) in the presence of a strong acid. The mechanism is related to the Curtius rearrangement and involves the migration of an alkyl or aryl group from the carbonyl carbon to a nitrogen atom.

The table below summarizes these key rearrangement reactions and their characteristic transformations.

Rearrangement ReactionStarting MaterialProductKey Reagent(s)Migrating Group Moves to...
Baeyer-VilligerKetoneEsterPeroxy acid (e.g., m-CPBA)Electron-deficient Oxygen
BeckmannOximeAmideStrong acid (e.g., H₂SO₄)Electron-deficient Nitrogen
Schmidt (on acid)Carboxylic AcidAmineHydrazoic acid (HN₃), H⁺Electron-deficient Nitrogen

These reactions highlight how functional groups related to or derived from this compound could potentially undergo skeletal reorganization. The substituents on the aromatic ring can influence the rates and outcomes of these rearrangements by affecting the stability of intermediates and the migratory aptitude of the substituted phenyl group.

Derivatization Strategies and Functional Analogues of Butoxy 2 Methylbenzoic Acid

Synthesis of Ester Derivatives (e.g., Methyl 2-Butoxybenzoate)

The conversion of the carboxylic acid moiety of butoxy-2-methylbenzoic acid into an ester is a fundamental derivatization strategy. Esterification can enhance lipophilicity and modulate the compound's reactivity and biological interactions. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For example, the synthesis of methyl benzoate (B1203000) compounds from various benzoic acids is often achieved by reacting them with methanol (B129727) using an acidic catalyst. diva-portal.org A typical laboratory procedure involves refluxing the benzoic acid with an excess of the alcohol (e.g., methanol) and a catalytic amount of a strong acid, such as concentrated sulfuric acid. youtube.com The reaction is driven to completion by removing the water formed during the reaction. In a synthesis of methyl benzoate, 10g of benzoic acid is reacted with 30 mL of methanol and 1-2 mL of concentrated sulfuric acid, refluxed for 4-5 hours. youtube.com

Alternative catalysts, including solid acids, have been developed to facilitate these reactions under milder conditions. For instance, zirconium metal solid acids fixed with titanium have been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com The synthesis of 2-butoxy-ethyl benzoate is prepared by reacting benzoic acid with 2-butoxy-ethanol in the presence of sulfuric acid at temperatures between 125 to 150°C for 13 to 15 hours. google.com

The synthesis of related alkoxy-substituted methyl benzoates, such as methyl 2-methoxybenzoate, can be achieved through the etherification of salicylic (B10762653) acid followed by esterification. researchgate.netgoogle.com These methods provide a framework for the high-yield synthesis of ester derivatives of this compound.

Table 1: Representative Esterification Reactions for Benzoic Acid Derivatives

Starting Material Reagents Catalyst Conditions Product Yield (%)
Benzoic Acid Methanol Sulfuric Acid Reflux, 4-5 hours Methyl Benzoate 69% youtube.com
Benzoic Acid 2-Butoxy-ethanol Sulfuric Acid 125-150°C, 13-15 hours 2-Butoxy-ethyl benzoate Not specified google.com
Salicylic Acid Dimethyl Sulfate, Methanol Base, Acid Stepwise reaction Methyl 2-methoxybenzoate 97.4% (esterification step) researchgate.net
p-Methylbenzoic Acid Methanol Ti-Zr Solid Acid Reflux, 120°C, 24 hours Methyl p-methylbenzoate Not specified mdpi.com

Formation of Amide and other Nitrogen-Containing Derivatives

Amide derivatives of this compound are synthesized to introduce new functional groups that can participate in hydrogen bonding and other molecular interactions. Amides are generally stable and are associated with a broad spectrum of biological activities. sphinxsai.com The most common synthetic route involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine.

Coupling agents are frequently used to facilitate this reaction. A widely used method involves utilizing dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) to couple carboxylic acids with amines at room temperature. ajchem-a.com Other common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). researchgate.net The synthesis of amide derivatives can be a one-step reaction where equimolar quantities of the corresponding acid or ester and the amine are refluxed in a suitable solvent like methanol. sphinxsai.com

For example, the synthesis of a series of amide derivatives of a substituted benzoic acid was achieved using EDC.HCl, HOBt, and diisopropylethylamine (DIPEA) in a dimethylformamide (DMF) solvent at 30°C for 24 hours. researchgate.net These established methods are directly applicable to this compound for the creation of a diverse library of amide derivatives for further investigation.

Table 2: Common Coupling Agents for Amide Synthesis

Coupling Agent System Description Typical Reaction Conditions
DCC/DMAP Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine Room temperature, suitable organic solvent ajchem-a.com
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole Room temperature or slightly elevated, often with a base like DIPEA in DMF researchgate.net
HATU/DIPEA Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium / Diisopropylethylamine Room temperature, DMF researchgate.net

Halogenated Analogues (e.g., 3-Fluoro-2-methylbenzoic Acid, 4-Bromo-2-methylbenzoic Acid)

Introducing halogen atoms onto the aromatic ring of this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability. The synthesis of halogenated analogues such as 3-fluoro-2-methylbenzoic acid and 4-bromo-2-methylbenzoic acid serves as a model for creating these derivatives.

3-Fluoro-2-methylbenzoic acid is a fluorinated building block used in the synthesis of active pharmaceutical ingredients and liquid crystals. ossila.com Its synthesis can be complex, with methods developed for regioselective fluorination. One approach involves the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

4-Bromo-2-methylbenzoic acid is a common synthetic intermediate used to produce more complex molecules. chemicalbook.commedchemexpress.com One preparation method for a derivative involves the esterification of 4-bromo-2-methylbenzoic acid with methanol, catalyzed by sulfuric acid, to produce methyl 4-bromo-2-methylbenzoate. google.com This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling. google.com Another route to a related compound, 4-bromo-2-(carboxymethyl)benzoic acid, starts from 5-bromo-1-indanone. chemicalbook.com

The synthesis of 4-fluoro-2-methylbenzoic acid has been achieved by taking m-fluorotoluene and trichloroacetyl chloride as starting materials, which undergo a Friedel-Crafts acylation reaction catalyzed by anhydrous aluminum trichloride. google.com The resulting product is then hydrolyzed under alkaline conditions to yield a mixture of isomers that can be separated by recrystallization. google.com

Table 3: Synthesis of Halogenated Benzoic Acid Analogues

Compound Starting Materials Key Reaction Type
4-Fluoro-2-methylbenzoic acid m-Fluorotoluene, Trichloroacetyl chloride Friedel-Crafts Acylation google.com
Methyl 4-bromo-2-methylbenzoate 4-Bromo-2-methylbenzoic acid, Methanol Fischer Esterification google.com
3-Fluoro-2-methylbenzoic acid 2-Fluoro-4-bromotoluene Grignard reaction, Carboxylation prepchem.com

Development of Complex Polycyclic Analogues

The this compound scaffold can be elaborated into more complex, polycyclic systems. These advanced analogues are designed to have rigid conformations that can interact with biological targets with high specificity. The synthesis of these structures often involves multi-step sequences that build upon functionalized benzoic acid derivatives.

For instance, 4-bromo-2-methylbenzoic acid serves as a versatile starting point for constructing polycyclic frameworks. chemicalbook.com Isoindolinone derivatives can be prepared from this starting material through a sequence of esterification, bromination, and subsequent cyclization with an amine like isopropyl amine. chemicalbook.com The resulting isoindolinone retains the bromo-substituent, which can be used for further modifications via coupling reactions. chemicalbook.com

Structure-Activity Relationship (SAR) Studies for Derivatives with Specific Molecular Recognition Properties

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity, guiding the design of more potent and selective molecules. For derivatives of this compound, SAR studies would focus on how variations in the butoxy chain, the methyl group, and substituents on the aromatic ring influence their interaction with specific biological targets.

SAR studies on related benzoic acid derivatives have provided valuable insights. For example, in a study of phenolic acids as α-amylase inhibitors, the position of hydroxyl groups on the benzene (B151609) ring was found to be critical. mdpi.com A hydroxyl group at the 2-position significantly increased inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. mdpi.com Methoxy (B1213986) groups at the 2-position also decreased activity. mdpi.com These findings suggest that the precise placement of hydrogen-bond donors and acceptors on the aromatic ring is crucial for molecular recognition by the enzyme.

In another study on benzimidazole (B57391) analogues, modifications on both the benzimidazole and phenyl rings led to compounds with potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Docking simulations revealed that the active compounds interact with the catalytic site of the enzyme. mdpi.com Similarly, SAR studies of 6-(benzoylamino)benzoxazoles identified compounds with potent anti-inflammatory activity by inhibiting the production of cytokines like TNF-α and IL-6. nih.gov These studies underscore the importance of systematic structural modification to optimize the biological profile of benzoic acid-based compounds.

Table 4: Summary of SAR Findings for Benzoic Acid Derivatives

Compound Class Biological Target Key SAR Findings
Phenolic Acids α-Amylase Hydroxyl group at 2-position enhances activity; hydroxyl at 5-position or methoxy at 2-position decreases activity. mdpi.com
Benzimidazole-benzoic acids Acetylcholinesterase (AChE) Substitutions on both rings lead to potent inhibitors; compounds interact with the catalytic site. mdpi.com
6-(Benzoylamino)benzoxaboroles Cytokine Production (TNF-α, IL-6) Specific substitutions lead to potent inhibition of multiple cytokines and in vivo anti-inflammatory effects. nih.gov

Spectroscopic Characterization of Butoxy 2 Methylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

FT-IR spectroscopy is a fundamental technique for identifying functional groups. The spectrum of Butoxy-2-methylbenzoic acid is expected to be dominated by absorptions from the carboxylic acid, the butoxy group, and the substituted benzene (B151609) ring.

The most characteristic feature of the carboxylic acid is a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which often overlaps with the C-H stretching bands. This broadening is due to extensive hydrogen bonding. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band between 1710 and 1680 cm⁻¹. znaturforsch.com Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the butoxy and methyl groups are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-O stretching vibrations from the ether linkage and the carboxylic acid will appear in the fingerprint region, typically between 1320 and 1050 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)2960 - 2850Strong
C=O stretch (Carboxylic acid)1710 - 1680Strong
C=C stretch (Aromatic)1600 - 1450Medium-Strong
C-O stretch (Ether & Acid)1320 - 1050Strong
O-H bend (out-of-plane)960 - 900Medium, Broad

Note: Wavenumber ranges are based on established data for benzoic acid and its alkoxy derivatives. znaturforsch.comnih.gov

Raman spectroscopy is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the carbon skeleton. The aromatic ring vibrations, especially the symmetric "ring breathing" mode near 1000 cm⁻¹, typically give a strong and sharp Raman signal. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also prominent. mdpi.comrsc.org The C=O stretching vibration is also Raman active, though often weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes of the butoxy and methyl groups are also observable.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C-H stretch (Aromatic)3100 - 3050Medium
C-H stretch (Aliphatic)2950 - 2870Strong
C=O stretch1700 - 1670Weak-Medium
C=C stretch (Aromatic)~ 1600Strong
Aromatic Ring Breathing~ 1000Strong

Note: Predicted shifts are based on data for analogous substituted benzoic acids. nih.govmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (C12H16O3), the molecular weight is 208.25 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion peak ([M]⁺) at m/z 208.

The fragmentation of this compound can be predicted based on the known patterns of aromatic carboxylic acids, ethers, and substituted benzoic acids. miamioh.edulibretexts.org The structure contains several bonds susceptible to cleavage, including the carboxyl group, the butoxy side chain, and the bonds within the butyl group.

Key expected fragmentation pathways include:

Loss of the hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 191 ([M-17]⁺). libretexts.orgdocbrown.info

Loss of the carboxyl group (-COOH): This would result in a fragment at m/z 163 ([M-45]⁺). libretexts.orgdocbrown.info

Cleavage of the butoxy group: Alpha-cleavage next to the ether oxygen could lead to the loss of a butyl radical (•C4H9), resulting in a fragment at m/z 151. Alternatively, cleavage of the C-O bond of the ether could result in the loss of a butoxy radical (•OC4H9), yielding a fragment at m/z 135.

McLafferty Rearrangement: The butoxy group provides an opportunity for a McLafferty rearrangement, which could lead to the loss of butene (C4H8) and the formation of a fragment ion at m/z 152.

Loss of water (-H2O): Dehydration can occur in ortho-substituted benzoic acids, which would produce a fragment at m/z 190 ([M-18]⁺). miamioh.edu

Analysis of the closely related compound, 4-butoxybenzoic acid (C11H14O3, MW: 194.23 g/mol ), shows a molecular ion peak at m/z 194. nih.govnist.gov Its mass spectrum features prominent peaks at m/z 138 and 121, corresponding to the loss of butene via McLafferty rearrangement and the subsequent loss of a hydroxyl radical, respectively. nih.gov This suggests that similar fragmentation pathways involving the butoxy group would be significant for this compound.

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Origin of Fragment
[C12H16O3]⁺ (Molecular Ion)208Parent Molecule
[M-OH]⁺191Loss of hydroxyl radical
[M-H2O]⁺190Loss of water
[M-COOH]⁺163Loss of carboxyl group
[M-C4H8]⁺ (McLafferty)152Loss of butene
[M-C4H9]⁺151Loss of butyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region, arising from π→π* and n→π* electronic transitions of the aromatic ring and the carboxyl group. rsc.orgnist.gov

For benzoic acid itself, absorption maxima are observed around 194 nm, 230 nm (B-band), and 274 nm (C-band). rsc.orgsielc.com The positions and intensities of these bands are sensitive to the nature and position of substituents on the benzene ring. scilit.com

In this compound, the presence of the butoxy (an alkoxy group) and methyl groups, both of which are electron-donating, is expected to influence the UV-Vis spectrum.

Bathochromic Shift (Red Shift): Electron-donating groups typically cause a shift of the π→π* absorption bands to longer wavelengths (a red shift). uobabylon.edu.iq This is due to the interaction of the non-bonding electrons of the oxygen in the butoxy group with the π-system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO). nih.gov

Hyperchromic Effect: These substituents are also likely to increase the intensity of the absorption bands (a hyperchromic effect).

Therefore, the characteristic B-band and C-band for this compound would be expected to appear at slightly longer wavelengths compared to unsubstituted benzoic acid. The solvent polarity can also affect the position of the absorption bands; polar solvents may lead to shifts due to interactions with the solute molecule. uobabylon.edu.iq

CompoundTypical Absorption Maxima (λmax)Electronic Transition Type
Benzoic Acid~230 nm, ~274 nmπ→π
This compound (Predicted)>230 nm, >274 nmπ→π

Elemental Analysis (e.g., CHNS-O) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to confirm its empirical and molecular formula. For this compound, the molecular formula is C12H16O3.

Based on this formula and the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The molecular weight of C12H16O3 is 208.25 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (12 * 12.011) / 208.25 * 100% = 69.21%

Hydrogen (H): (16 * 1.008) / 208.25 * 100% = 7.74%

Oxygen (O): (3 * 15.999) / 208.25 * 100% = 23.05%

Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, thereby confirming the stoichiometry of the compound.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC69.21
HydrogenH7.74
OxygenO23.05

Computational and Theoretical Investigations of Butoxy 2 Methylbenzoic Acid

Quantum Chemical Calculations

No peer-reviewed articles or scholarly publications were identified that have performed quantum chemical calculations on Butoxy-2-methylbenzoic acid. Therefore, specific data related to its optimized geometry, electronic structure, vibrational frequencies, or non-linear optical properties from a computational standpoint are not available.

Geometry Optimization and Conformational Analysis

There are no published studies detailing the geometry optimization or conformational analysis of this compound using computational methods.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Transfer Mechanisms)

Information regarding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and charge transfer mechanisms for this compound, has not been reported in existing scientific literature.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

A vibrational frequency analysis and Potential Energy Distribution (PED) for this compound, which are typically carried out through computational methods, have not been documented.

Prediction of Non-Linear Optical (NLO) Properties

There are no available studies that predict or discuss the non-linear optical (NLO) properties of this compound based on computational calculations.

Molecular Modeling and Simulation

Similar to the lack of quantum chemical data, there is no evidence of molecular modeling or simulation studies having been conducted on this compound.

Molecular Docking Studies to Elucidate Ligand-Target Interactions

No molecular docking studies have been published that investigate the interactions of this compound with any biological targets. Therefore, information on its potential binding modes or affinities is not available.

Chemoinformatic Tools for Molecular Enumeration and Property Prediction

Chemoinformatic tools play a pivotal role in modern chemistry by enabling the systematic exploration of chemical space and the prediction of molecular properties, thereby accelerating the discovery and development of novel compounds. nih.govlongdom.org For a molecule like this compound, these tools can be employed to enumerate potential derivatives and predict their physicochemical and biological properties.

Molecular enumeration involves the generation of virtual libraries of compounds based on a core scaffold, such as this compound. Software like OpenEye's Generative Chemistry, ChemAxon's JKlustor, and Cresset's Flare Library Enumeration can be utilized to create vast collections of related molecules by systematically modifying substituents, chain lengths, or ring structures. eyesopen.comchemaxon.comcresset-group.com This process allows for the exploration of a wide range of chemical diversity around the parent molecule. For instance, variations in the butoxy chain (e.g., iso-butoxy, sec-butoxy, tert-butoxy) or the position of the methyl group on the benzoic acid ring could be systematically explored.

Once a virtual library is generated, chemoinformatic tools can predict a wide array of properties for each enumerated molecule. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are fundamental to this process. nih.govslideshare.netdergipark.org.tr These models establish mathematical relationships between the structural or physicochemical features of molecules (descriptors) and their biological activity or physical properties. For substituted benzoic acids, descriptors such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters can be used to predict properties like acidity (pKa), toxicity, and receptor binding affinity. nih.govnih.gov Web-based platforms and software like ADMETLab and ProtoPRED offer suites of computational models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net

The prediction of physicochemical properties is a key application of these tools. Properties such as boiling point, melting point, vapor pressure, and water solubility can be estimated with reasonable accuracy. youtube.com These predictions are crucial for understanding the potential behavior of a compound in various environments and for designing experimental protocols. The table below illustrates the types of molecular properties that can be predicted for this compound and its derivatives using chemoinformatic tools.

Property CategorySpecific Properties PredictedRelevant Chemoinformatic Tools/Methods
Physicochemical Properties logP, logS, pKa, Polar Surface Area (PSA), Molar RefractivityQSAR/QSPR models, ADMETLab, ChemAxon MarvinSketch
ADMET Properties Intestinal Absorption, Blood-Brain Barrier Penetration, Metabolism Prediction, ToxicitypkCSM, SwissADME, DataWarrior
Structural & Diversity Analysis Molecular Fingerprints, 3D Shape Similarity, Diversity MetricsDivCalc, JKlustor, Screen Suite

These computational approaches provide a powerful framework for prioritizing which derivatives of this compound warrant synthesis and experimental testing, thereby streamlining the research and development process.

Thermodynamic Studies on Related Alkyloxybenzoic Acids

The thermodynamic properties of this compound can be inferred and contextualized by examining experimental studies on structurally similar alkyloxybenzoic acids. Such studies provide valuable data on phase transitions and the energetic properties of these compounds, which are influenced by the nature of the alkoxy group and its position on the benzoic acid ring.

A significant body of research exists on the thermodynamic properties of 4-n-alkyloxybenzoic acids. The Knudsen mass-loss effusion technique has been employed to measure the vapor pressures of these compounds at various temperatures. researchgate.netacs.org From the temperature dependence of the vapor pressure, standard molar enthalpies and Gibbs energies of sublimation at 298.15 K can be derived. researchgate.net Differential scanning calorimetry (DSC) is another key technique used to investigate phase transitions, such as melting and liquid crystal transitions, and to determine the associated enthalpies. acs.org

For example, studies on 4-butoxybenzoic acid, an isomer of the butoxy-benzoic acid core of the target molecule, provide direct comparative data. The table below presents the standard molar enthalpies of sublimation for a series of 4-n-alkyloxybenzoic acids, illustrating the effect of the alkyl chain length on this property.

CompoundSublimation Enthalpy (ΔHsub) at 298.15 K (kJ·mol-1)
4-Methoxybenzoic acid108.3 ± 1.1
4-Ethoxybenzoic acid118.0 ± 1.0
4-Propoxybenzoic acid126.5 ± 1.2
4-Butoxybenzoic acid134.8 ± 1.4
4-Pentyloxybenzoic acid143.2 ± 1.6
4-Hexyloxybenzoic acid151.7 ± 1.8
4-Heptyloxybenzoic acid160.1 ± 2.0
4-Octyloxybenzoic acid168.5 ± 2.2

Data sourced from studies on 4-n-alkyloxybenzoic acids. researchgate.netacs.org

The position of the alkoxy group also significantly influences the thermodynamic properties. A study on isomeric iso-butoxybenzoic acids (2-, 3-, and 4-isobutoxybenzoic acid) utilized combustion calorimetry to determine the standard molar enthalpies of formation. The transpiration method was used to measure vapor pressures and derive the standard molar enthalpies of vaporization and sublimation. These experimental results, often combined with quantum-chemical calculations, allow for a comprehensive thermodynamic characterization.

The enthalpy of fusion is another critical thermodynamic parameter that has been extensively studied for benzoic acid and its derivatives. core.ac.uknist.gov For 2-methylbenzoic acid, a key structural component of the target molecule, the enthalpy of fusion has been reported. nist.gov These values provide insight into the lattice energy and the strength of intermolecular interactions in the solid state. The presence of both the butoxy and the 2-methyl groups in this compound would be expected to influence these interactions in a unique way, likely affecting the crystal packing and, consequently, the melting point and enthalpy of fusion.

By combining the experimental data from these related alkyloxybenzoic and methylbenzoic acids, it is possible to estimate and understand the thermodynamic behavior of this compound. nih.gov These studies highlight the systematic trends in thermodynamic properties with changes in molecular structure, such as the length and branching of the alkoxy chain and the substitution pattern on the aromatic ring.

Advanced Analytical Methodologies for Butoxy 2 Methylbenzoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating Butoxy-2-methylbenzoic acid from other components in a mixture. Both gas and liquid chromatography offer distinct advantages for the analysis of this and structurally related compounds.

Gas Chromatography (GC) with Various Detection Methods (e.g., FID, ECD, MS)

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be required to increase its volatility and thermal stability, for instance, by converting the carboxylic acid group to an ester.

Flame Ionization Detection (FID): As an organic molecule containing hydrocarbon moieties, this compound can be readily detected by FID. This detector offers high sensitivity and a wide linear range, making it suitable for quantitative analysis.

Electron Capture Detection (ECD): ECD is highly sensitive to molecules with electronegative functional groups. While the structure of this compound does not inherently contain strong electrophores, derivatization with halogen-containing reagents could make it amenable to highly sensitive detection by ECD.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, leading to highly specific and confident identification. This hyphenated technique is discussed in more detail in section 7.2.1.

Research on the related compound, 2-butoxyacetic acid, has demonstrated the effectiveness of capillary gas chromatography for achieving high-resolution separation. In one study, a 50 m fused-silica column with a "free fatty acid phase" wall coating was used to resolve 2-butoxyacetic acid from its internal standard. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV Absorbance Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzoic acid derivatives, often eliminating the need for derivatization. bibliotekanauki.pl The presence of a benzene (B151609) ring in this compound allows for sensitive detection using a UV absorbance detector.

Reversed-phase HPLC is the most common mode used for this class of compounds. A non-polar stationary phase (like C18) is typically employed with a polar mobile phase, often consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with an acid modifier (e.g., acetic acid, formic acid, or phosphoric acid) to control the ionization of the carboxylic acid group and ensure good peak shape. bibliotekanauki.plsielc.com The selection of the UV detection wavelength is critical; for benzoic acids, wavelengths around 254 nm or 280 nm are frequently used.

Emerging Research Directions and Future Perspectives for Butoxy 2 Methylbenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for benzoic acid derivatives often rely on petroleum-derived starting materials and can involve harsh reaction conditions or toxic catalysts. researchgate.net The future of synthesizing Butoxy-2-methylbenzoic acid is geared towards "Green Chemistry" principles, aiming for efficiency, sustainability, and reduced environmental impact. brazilianjournals.com.brbrazilianjournals.com.br

Emerging research focuses on several key areas:

Renewable Feedstocks: Lignin (B12514952), a complex polymer abundant in biomass, is being investigated as a sustainable source of benzoic acid derivatives (BADs). rsc.org Oxidative cleavage of lignin can yield platform molecules that could be further modified to produce compounds like this compound, offering a greener alternative to petroleum-based syntheses. rsc.org

Biocatalysis: The use of whole-cell biocatalysis and enzymatic cascades presents a sustainable pathway for producing benzoic acid and its derivatives from renewable feedstocks like L-phenylalanine. researchgate.net This approach avoids the high temperatures and pressures associated with conventional chemical synthesis. researchgate.net

Eco-Friendly Catalysis: Research is moving towards replacing toxic catalysts, such as cobalt or manganese naphthenate, with more benign alternatives. researchgate.net For instance, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water has been demonstrated as an ecofriendly protocol for synthesizing various carboxylic acids. mdpi.com Such methods could be adapted for the final oxidation step in a this compound synthesis pathway.

Improved Reaction Conditions: Methodologies like the Schotten-Baumann reaction in aqueous environments at room temperature are being employed to create benzoic acid derivatives in a more sustainable manner. brazilianjournals.com.br Another approach involves the propylation of a precursor like 2-hydroxy-5-methylbenzoic acid's ethyl ester, followed by hydrolysis, which can offer a better yield and avoid difficult separation steps. nih.gov

Table 1: Comparison of Synthetic Approaches for Benzoic Acid Derivatives
ParameterTraditional MethodologiesEmerging Sustainable Methodologies
Starting MaterialsPetroleum-derived (e.g., Toluene) researchgate.netBiomass-derived (e.g., Lignin, L-phenylalanine) researchgate.netrsc.org
CatalystsOften toxic heavy metals (e.g., Cobalt, Manganese) researchgate.netBiocatalysts (enzymes) or eco-friendly catalysts (e.g., Selenium) researchgate.netmdpi.com
Reaction ConditionsHigh temperature and pressure researchgate.netMild conditions (e.g., room temperature, aqueous media) brazilianjournals.com.brmdpi.com
SolventsOrganic solventsWater or solvent-free conditions mdpi.com
Environmental ImpactHigher waste generation and energy consumptionReduced waste, lower energy use, improved atom economy

Advanced Computational Design and Predictive Modeling of Analogues

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods offer a powerful way to design analogues with tailored properties and to predict their behavior before undertaking costly and time-consuming laboratory synthesis.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: As demonstrated with related compounds like 3-acetoxy-2-methylbenzoic acid, DFT can be used to determine optimized geometrical parameters, vibrational frequencies, and electronic structures. jocpr.com This allows for a deep understanding of the molecule's fundamental properties.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of this compound analogues with their chemical or biological activities. This predictive modeling can guide the design of new derivatives with enhanced performance for specific applications.

Molecular Docking: In the context of medicinal chemistry, molecular docking studies can predict the binding affinity and interaction patterns of this compound derivatives with biological targets, such as enzymes or receptors. mdpi.com This is crucial for designing novel therapeutic agents.

Analysis of Molecular Orbitals: The study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, electron-donating or -accepting capabilities, and intramolecular charge transfer phenomena. jocpr.com This information is vital for applications in materials science and electronics.

Table 2: Computational Methods for Designing this compound Analogues
Computational MethodApplication and Predicted Properties
Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational frequencies, thermodynamic properties. jocpr.com
QSARPredicting biological activity or chemical properties based on molecular structure.
Molecular DockingPredicting binding modes and affinities to biological targets (e.g., proteins, enzymes). mdpi.com
HOMO-LUMO AnalysisAssessing chemical reactivity, kinetic stability, and electronic properties. jocpr.com
Natural Bond Orbital (NBO) AnalysisInvestigating intramolecular charge transfer and hyperconjugative interactions. jocpr.com

Exploration of Uncharted Application Domains in Chemical Science

While benzoic acid derivatives are established as key intermediates, the specific substitution pattern of this compound—with its moderately bulky butoxy group and ortho-methyl group—presents opportunities in new and advanced application areas.

Future research could focus on leveraging its unique structure in:

Materials Science: Alkoxy-substituted benzoic acids are known to be precursors for liquid crystals. The length and branching of the alkoxy chain can influence mesomorphic properties. researchgate.net this compound could be explored as a building block for novel liquid crystalline materials with specific phase transition temperatures and optical properties.

Coordination Polymers and MOFs: Carboxylate groups are excellent ligands for constructing Metal-Organic Frameworks (MOFs). The butoxy and methyl groups could act as functional modulators, influencing the pore size, stability, and guest-binding properties of the resulting MOFs, making them potentially useful for gas storage or catalysis.

Polymer Chemistry: As a functionalized monomer, this compound could be incorporated into polyesters or polyamides. The butoxy side chain could impart properties such as increased solubility in organic solvents, lower glass transition temperatures, and modified mechanical properties to the resulting polymers.

Agrochemicals: The benzoic acid scaffold is present in many herbicides and plant growth regulators. The specific lipophilicity and steric profile conferred by the butoxy and methyl groups could lead to the development of new agrochemicals with novel modes of action or improved selectivity.

Table 3: Potential Application Domains for this compound
DomainPotential Role of this compoundKey Structural Features
Materials SciencePrecursor for liquid crystals, component of advanced optical materials. researchgate.netCarboxylic acid, butoxy chain (influences molecular packing and phase behavior).
Coordination ChemistryOrganic linker for creating functionalized Metal-Organic Frameworks (MOFs).Carboxylate group (for metal binding), butoxy/methyl groups (for modulating pore environment).
Polymer ScienceMonomer for synthesizing specialty polymers with tailored properties.Carboxylic acid (for polymerization), butoxy group (for modifying polymer properties).
AgrochemicalsScaffold for designing new herbicides or plant growth regulators.Substituted aromatic ring (common in bioactive molecules).

Interdisciplinary Research Endeavors Involving this compound Derivatives

The structural versatility of this compound makes it an attractive scaffold for interdisciplinary research, bridging the gap between pure chemistry and applied life sciences.

Future collaborative efforts are anticipated in:

Medicinal Chemistry: The benzoic acid nucleus is a privileged scaffold in drug discovery, found in numerous approved drugs. preprints.org Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. preprints.orgrasayanjournal.co.in The butoxy group can modulate lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles.

Chemical Biology: Derivatives can be functionalized with fluorescent tags or reactive handles to create chemical probes. These probes could be used to study biological processes, identify protein targets, or visualize cellular components, leveraging the core structure to direct the probe to specific environments.

Supramolecular Chemistry: The ability of the carboxylic acid group to form strong and directional hydrogen bonds makes it ideal for designing self-assembling systems. Researchers could explore how the butoxy and methyl groups influence the formation of dimers, rosettes, or more complex supramolecular architectures in the solid state and in solution.

Table 4: Interdisciplinary Research Opportunities
Interdisciplinary FieldResearch FocusPotential Contribution of Derivatives
Medicinal ChemistryDiscovery of new therapeutic agents (e.g., anticancer, anti-inflammatory). mdpi.compreprints.orgServe as a core scaffold with tunable physicochemical properties for improved efficacy and pharmacokinetics.
Chemical BiologyDevelopment of molecular probes for studying biological systems.Provide a stable core for attaching reporter groups (e.g., fluorophores) and targeting moieties.
Supramolecular ChemistryDesign of self-assembling materials and molecular recognition systems.Act as building blocks where hydrogen bonding directs assembly and steric groups fine-tune the resulting architecture.
CatalysisDevelopment of novel organocatalysts.The carboxylic acid and ether functionalities could serve as active sites in bifunctional catalysts.

Q & A

Q. What are the optimal synthetic routes for Butoxy-2-methylbenzoic acid, and how can reaction conditions be adjusted to enhance yield?

this compound can be synthesized via esterification or nucleophilic substitution, leveraging methodologies similar to those for structurally related benzoic acid derivatives. For example, coupling reactions involving methoxy or butoxy groups (e.g., esterification with butanol under acidic catalysis) are common. Reaction optimization may involve adjusting temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reactants . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Structural confirmation requires a combination of 1H^1H-NMR (to resolve aromatic protons and butoxy methyl/methylene signals), 13C^{13}C-NMR (to identify carbonyl and quaternary carbons), and FT-IR (to confirm carboxylic acid O-H stretches ~2500–3000 cm1^{-1}). Mass spectrometry (ESI-MS or GC-MS) can verify molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., PubChem data for analogous compounds) ensures accuracy .

Q. What are the key stability considerations for storing this compound in laboratory settings?

The compound should be stored in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccants (silica gel) and temperatures below 4°C are recommended for long-term storage. Stability under physiological conditions (e.g., phosphate-buffered saline) should be tested via HPLC to monitor degradation over time .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibition potential of this compound?

Advanced studies may involve in vitro enzyme assays (e.g., fluorometric or colorimetric assays for cyclooxygenase or lipoxygenase inhibition). Dose-response curves (0.1–100 µM) and kinetic analysis (Michaelis-Menten plots) can quantify IC50_{50} and inhibition mechanisms. Negative controls (e.g., solvent-only) and positive controls (e.g., aspirin for COX inhibition) are essential. Structural analogs (e.g., methoxy-substituted benzoic acids) can help establish structure-activity relationships .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from impurities or tautomerism. Strategies include:

  • Repurifying the compound using preparative HPLC.
  • Conducting 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.
  • Comparing experimental data with computational predictions (e.g., ACD/Labs Percepta or PubChem’s computed spectra) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Tools like SwissADME or ADMETLab can estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Molecular docking (AutoDock Vina) into target protein structures (e.g., COX-2 or PPARγ) identifies binding modes and affinity scores. Validation with experimental data (e.g., plasma protein binding assays) ensures model reliability .

Q. What methodologies assess the compound’s interaction with biological membranes or nanoparticles?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding to lipid bilayers or drug-delivery nanoparticles (e.g., PLGA or liposomes). Dynamic light scattering (DLS) monitors particle size stability post-encapsulation. In vitro release studies (dialysis in PBS) evaluate pH-dependent solubility .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of this compound across cell lines?

Contradictions may stem from cell-specific uptake or metabolic differences. Solutions include:

  • Standardizing assay conditions (e.g., serum-free media, consistent passage numbers).
  • Using orthogonal assays (e.g., Western blotting alongside activity assays).
  • Testing prodrug derivatives to enhance bioavailability .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

Nonlinear regression (e.g., GraphPad Prism) models EC50_{50} values. ANOVA with post-hoc tests (Tukey’s) compares treatment groups. Principal component analysis (PCA) identifies outliers in high-throughput screening datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.